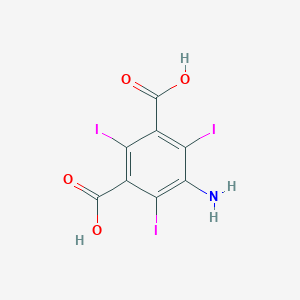

5-Amino-2,4,6-triiodoisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZJSNULLBSYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188969 | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35453-19-1 | |

| Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035453191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4,6-triiodoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17G990RT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2,4,6-triiodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,4,6-triiodoisophthalic acid is a heavily substituted aromatic compound of significant interest in the pharmaceutical industry. Its primary application lies as a crucial intermediate in the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and ioversol.[1][2][3] The high iodine content of the molecule is responsible for its radiopaque properties, making it invaluable for enhancing the visibility of internal structures during medical imaging procedures like CT scans.[4][5] A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the development of its derivatives. This guide provides an in-depth overview of these properties, along with relevant experimental methodologies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and developers.

| Property | Value | Source |

| Molecular Formula | C₈H₄I₃NO₄ | [1][4] |

| Molecular Weight | 558.84 g/mol | [1][4] |

| Appearance | Slightly yellowish brown or white powder; Beige solid | [1][2][4] |

| Melting Point | 265 - 270 °C (lit.) | [1][2][4] |

| Boiling Point | 539.4 °C at 760 mmHg | [1] |

| Density | 3.053 g/cm³ | [1] |

| Solubility | Soluble in DMSO and Methanol. | [1][6] |

| pKa | 0.83 ± 0.10 (Predicted) | [1] |

| Flash Point | 280 °C | [1] |

| Vapor Pressure | 1.83E-12 mmHg at 25°C | [1] |

| Refractive Index | 1.869 | [1] |

| InChI Key | JEZJSNULLBSYHV-UHFFFAOYSA-N | |

| CAS Number | 35453-19-1 | [1][4] |

Experimental Protocols

Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound from 5-aminoisophthalic acid.

Materials:

-

5-Aminoisophthalic acid

-

Iodine

-

Iodic acid solution (18.65% w/v)

-

Sulfuric acid (96%)

-

Water

-

250 mL three-necked round-bottomed flask

-

Thermometer

-

Condenser

-

Magnetic stirrer

-

Syringe pump

-

Oil bath

-

Filtration apparatus

Procedure:

-

In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 3.86 g (27.6 mmol) of 5-aminoisophthalic acid in 129.42 g of water.[2]

-

Adjust the pH of the solution to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).[2]

-

Add 8.42 g (33.2 mmol) of solid iodine to the mixture.[2]

-

Heat the mixture to 72 °C in an oil bath.[2]

-

Slowly add 20 mL (21.2 mmol) of an 18.65% (w/v) aqueous iodic acid solution via a syringe pump over 5.2 hours (addition rate of 3.8 mL/h).[2]

-

After the addition is complete, continue the reaction at 72 °C for an additional hour.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Filter the resulting solid, wash it with water, and dry to obtain this compound.[2]

General Methodologies for Physicochemical Property Determination

-

Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point.

-

Solubility Assessment: To determine solubility in various solvents, a known amount of the compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa value can then be calculated from the titration curve, typically corresponding to the pH at which half of the acidic functional groups are deprotonated.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Amino-2,4,6-triiodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate in the synthesis of nonionic X-ray contrast agents.[1][2] A thorough understanding of its solid-state architecture is crucial for controlling polymorphism, optimizing formulation, and developing new derivatives with enhanced properties. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the intricate network of intermolecular interactions that govern its crystal packing.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monohydrate form.[3][4] The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₄I₃NO₄·H₂O |

| Formula Weight | 576.84 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.214 (1) |

| b (Å) | 15.735 (2) |

| c (Å) | 18.816 (2) |

| V (ų) | 2728.0 (5) |

| Z | 8 |

| Temperature (K) | 100 (2) |

| Radiation | Cu Kα |

| µ (mm⁻¹) | 54.11 |

| R-factor | 0.026 |

| wR-factor | 0.062 |

Data sourced from Beck & Sheldrick (2008).[3][4]

Table 2: Hydrogen Bond Geometry

An extensive hydrogen-bond network is a defining feature of the crystal structure, involving the amino group, carboxylic acid groups, and the water molecule of hydration.[3][4]

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O8—H8···O12 | 0.80 (5) | 1.90 (5) | 2.662 (5) | 161 (7) |

| O14—H14B···N13 | 0.81 (4) | 2.05 (4) | 2.841 (5) | 166 (6) |

| N13—H13B···O12 | 0.88 (4) | 2.68 (5) | 3.478 (5) | 152 (5) |

Data sourced from Beck & Sheldrick (2008).[4]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure solution.

Synthesis of this compound

The title compound can be prepared from 5-aminoisophthalic acid.[5] In a typical procedure, 5-aminoisophthalic acid is dissolved in water, and the pH is adjusted to 1 with sulfuric acid.[1][5] Solid iodine is then added, and the mixture is heated.[1][5] An aqueous solution of iodic acid is slowly added to the reaction mixture.[1][5] After the reaction is complete, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield this compound.[1][5]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol-acetonitrile solution by slow evaporation of the solvents.[3]

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on a Bruker SMART 6000 diffractometer.[3] Data were collected at 100 K using Cu Kα radiation.[3] A multi-scan absorption correction was applied to the data using SADABS.[3] The structure was solved and refined using the SHELXTL software package. Hydrogen atoms were located in a difference Fourier map and refined with restraints.[4]

Visualizing the Crystal Structure

The following diagrams illustrate the experimental workflow for crystal structure analysis and the key intermolecular interactions within the crystal lattice of this compound monohydrate.

Conclusion

The crystal structure of this compound monohydrate is characterized by a robust, three-dimensional network of hydrogen bonds. This detailed structural understanding is fundamental for professionals in drug development and materials science, providing a basis for rational design of new contrast agents and control over the solid-state properties of this important pharmaceutical intermediate. The presented data and protocols offer a comprehensive resource for further research and application.

References

Spectroscopic Profile of 5-Amino-2,4,6-triiodoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate in the synthesis of non-ionic X-ray contrast agents. Due to the limited availability of comprehensive public data for the parent compound, this document also includes detailed spectroscopic information for its closely related derivatives, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP), which offer valuable insights into the spectral characteristics of this class of molecules.

Spectroscopic Data Summary

Below are the tabulated spectroscopic data for the diethyl and diacetoxyethyl ester derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| DEtTIIP | DMSO-d6 | 1.34 | t | 7.12 | -CH₃ |

| 4.34 | q | 7.11 | -OCH₂- | ||

| 5.68 | s | - | -NH₂ | ||

| DAcOEtTIIP | DMSO-d6 | 1.25 | t | 7.11 | -COCH₂CO-CH₂CH₃ |

| 4.22 | q | 7.11 | -COCH₂CO-CH₂CH₃ | ||

| 4.90 | s | - | -COCH₂CO- | ||

| 5.77 | s | - | -NH₂ |

Table 2: ¹³C-NMR Spectroscopic Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| DEtTIIP | DMSO-d6 | 14.28 | -CH₃ |

| 62.58 | -OCH₂- | ||

| 71.74 | C2-I | ||

| 79.93 | C4,6-I | ||

| 146.93 | C1,3-CO- | ||

| 148.67 | C5-NH₂ | ||

| 168.51 | -COOEt | ||

| DAcOEtTIIP | DMSO-d6 | 14.59 | -COCH₂COOCH₂CH₃ |

| 61.49 | -COCH₂COCH₂-CH₃ | ||

| 62.85 | -COCH₂COOCH₂CH₃ | ||

| 71.95 | C2-I | ||

| 80.70 | C4,6-I | ||

| 146.14 | C1,3-CO- | ||

| 148.94 | C5-NH- | ||

| 167.05 | -COCH₂COOEt | ||

| 167.86 | -COCH₂COOEt |

A ¹³C NMR spectrum for this compound is noted in the SpectraBase database, but full access is restricted.

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for a Derivative of this compound

| Compound | Key Absorptions (cm⁻¹) | Assignment |

| DAcOEtTIIP | 3475, 3380 | N-H stretching |

| 1758, 1737 | C=O stretching of esters |

Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound is not detailed in the reviewed literature. However, for Mass-Spec compatible applications using HPLC, formic acid can be used as a replacement for phosphoric acid in the mobile phase.

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the characterization of this compound and its derivatives.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or 101 MHz NMR spectrometer.

-

Sample Preparation : Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Data Acquisition : Standard pulse programs are used for ¹H NMR and ¹³C NMR.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : Solid samples are prepared as KBr pellets.

-

Data Acquisition : Spectra are typically recorded in the transmission mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2,4,6-triiodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) is a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and iopamidol.[1][2][3] Its physicochemical properties, particularly its solubility and stability, are critical quality attributes that influence downstream processability, formulation development, and the purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data and expected behavior of ATIIPA in various solvents and under different stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄I₃NO₄ | [4] |

| Molecular Weight | 558.84 g/mol | [5] |

| Appearance | White to off-white or slightly yellowish-brown crystalline powder | [4][5] |

| Melting Point | 265-270 °C (with decomposition) | [1] |

| Predicted pKa | 0.83 ± 0.10 | [1][6] |

Solubility Profile

Aqueous Solubility

ATIIPA possesses both acidic (carboxylic acid) and basic (amino) functional groups, making its aqueous solubility highly dependent on pH. With a predicted pKa of 0.83 for the carboxylic acid groups, it is expected to have low intrinsic solubility in acidic media.[1][6] As the pH increases above the pKa, the carboxylic acid groups will deprotonate, forming a more soluble carboxylate salt. One source describes ATIIPA as being "soluble in water," which likely refers to its solubility at neutral or alkaline pH.[4]

Organic Solvent Solubility

The solubility of ATIIPA in various organic solvents is summarized in the table below. It is important to note that most of the available data is qualitative.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][6] |

| Methanol (B129727) | Soluble | [1][2][6] |

| Ethanol (B145695) | Slightly Soluble | [4] |

The solubility in polar aprotic solvents like DMSO is expected to be good, while solubility in alcohols like methanol and ethanol is moderate to low. For comparison, Iopamidol, a more functionalized derivative of ATIIPA, is very soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol (99.5%).[7]

Stability Profile

Understanding the chemical stability of ATIIPA is essential for defining storage conditions, predicting shelf-life, and identifying potential impurities in the synthesis of contrast agents.

Intrinsic Stability

ATIIPA is generally considered a stable compound, a property valued by researchers.[5] However, like other iodinated aromatic compounds, it is susceptible to degradation under specific stress conditions.

Degradation Pathways

Forced degradation studies on related iodinated contrast agent precursors suggest several potential degradation pathways for ATIIPA.[8]

-

Deiodination: The carbon-iodine bond can be cleaved under the influence of light (photodegradation) or heat (thermal degradation), leading to the formation of impurities with fewer iodine atoms.[8]

-

Decarboxylation: Under thermal stress, the carboxylic acid groups may be lost as carbon dioxide.[8]

-

Oxidative Degradation: While the aromatic ring is somewhat electron-deficient, the amino group can be susceptible to oxidation.

-

Hydrolysis: The amide bonds in derivatives of ATIIPA are susceptible to acid and base hydrolysis.[8] While ATIIPA itself does not have amide bonds, this is a critical consideration for its downstream products. Interestingly, the 1,3-diethyl ester of ATIIPA has been shown to be highly resistant to alkaline hydrolysis, suggesting steric hindrance from the adjacent iodine atoms provides some stability to nearby functional groups.[7][9]

The primary degradation pathways for iodinated contrast agent precursors are illustrated in the following diagram.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 35453-19-1 [amp.chemicalbook.com]

- 3. This compound | 35453-19-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 35453-19-1 [m.chemicalbook.com]

- 7. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

A Technical Guide to Early Synthesis Methods for 5-Amino-2,4,6-triiodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4,6-triiodoisophthalic acid is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents. This technical guide provides an in-depth overview of the early synthetic routes to this compound, with a focus on the iodination of 5-aminoisophthalic acid. Detailed experimental protocols for key methods are presented, along with a comparative analysis of their quantitative data. Visual representations of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction

The development of safe and effective X-ray contrast media has been a significant endeavor in medicinal chemistry. A pivotal molecule in the synthesis of many modern non-ionic contrast agents is this compound. Its tri-iodinated benzene (B151609) ring provides the high electron density required for X-ray attenuation, while the amino and carboxylic acid functional groups serve as handles for further chemical modification to improve water solubility and reduce toxicity. This document details the foundational synthetic methodologies for preparing this key intermediate.

The primary and most direct route to this compound involves the electrophilic iodination of 5-aminoisophthalic acid. This guide will explore three prominent early methods for achieving this transformation:

-

Iodination using a combination of molecular iodine and iodic acid.

-

Iodination with potassium iodide and potassium iodate (B108269).

-

Iodination employing an iodide salt in the presence of dimethyl sulfoxide (B87167) (DMSO).

Furthermore, a common preparatory method for the requisite starting material, 5-aminoisophthalic acid, from 5-nitroisophthalic acid will be briefly discussed.

Synthesis of the Precursor: 5-Aminoisophthalic Acid

The synthesis of this compound begins with the preparation of its precursor, 5-aminoisophthalic acid. A widely used method is the reduction of 5-nitroisophthalic acid.

Reduction of 5-Nitroisophthalic Acid

The reduction of the nitro group of 5-nitroisophthalic acid to an amine is a standard transformation. Early methods often employed metal-based reducing agents.

Iodination of 5-Aminoisophthalic Acid: Key Methodologies

The core of the synthesis lies in the tri-iodination of the 5-aminoisophthalic acid ring. The electron-donating amino group activates the aromatic ring, directing the bulky iodine atoms to the ortho and para positions.

Method 1: Iodination with Iodine and Iodic Acid

This method utilizes molecular iodine as the primary iodinating agent, with iodic acid acting as an oxidizing agent to regenerate the electrophilic iodine species, thus ensuring complete tri-iodination.

-

In a suitable reaction vessel, 5-aminoisophthalic acid is dissolved in water.

-

The pH of the solution is adjusted to approximately 1 with 96% sulfuric acid.[1]

-

Solid iodine is added to the mixture, which is then heated to around 72°C.[1]

-

An aqueous solution of iodic acid is slowly added to the reaction mixture over several hours while maintaining the temperature.[1]

-

After the addition is complete, the reaction is held at the same temperature for an additional hour to ensure completion.[1]

-

The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.[1]

-

The solid is washed with water and dried to yield this compound.[1]

Method 2: Iodination with Potassium Iodide and Potassium Iodate

This approach generates the iodinating species in situ through the reaction of potassium iodide and potassium iodate under acidic conditions.

-

5-Aminoisophthalic acid is suspended in purified water in a reaction flask.

-

The pH is adjusted to be less than 0.5 with sulfuric acid.

-

The mixture is heated to 30-35°C.

-

Potassium iodate (KIO₃) is added portion-wise to the reaction mixture.

-

The reaction temperature is then raised to 70-75°C and maintained for 5 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of a sodium hydrogen sulfite (B76179) solution.

-

The product is isolated by filtration and dried.

Method 3: Iodination with Iodide Salt and DMSO

This method utilizes an iodide salt (such as NaI, KI, or NH₄I) and dimethyl sulfoxide (DMSO) under acidic conditions. The DMSO is believed to play a role in the in situ generation of an electrophilic iodine species.

-

5-Aminoisophthalic acid, an iodide salt (e.g., NaI), and DMSO are added to a solvent such as water.

-

Concentrated hydrochloric acid is added to the mixture.

-

The mixture is stirred at room temperature for a short period and then heated to reflux for approximately 16 hours.

-

Upon cooling to room temperature, a solid precipitates.

-

The crude product is collected by filtration.

-

Purification involves dissolving the solid in an aqueous potassium hydroxide (B78521) solution, treating with activated carbon for decolorization, and then re-precipitating the product by acidification with hydrochloric acid.

-

The purified product is collected by filtration, washed, and dried.

Quantitative Data Summary

The following table summarizes the quantitative data for the described iodination methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Molar Ratio (Substrate:Reagents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 5-Aminoisophthalic acid | I₂, HIO₃, H₂SO₄ | 1 : 1.2 : 0.77 | Water | 72 | 6.2 | 82.6 | >99.9 |

| 2 | 5-Aminoisophthalic acid | KI, KIO₃, H₂SO₄ | Not explicitly stated | Water | 70-75 | 5 | 95.3 | >99.9 |

| 3 | 5-Aminoisophthalic acid | NaI, DMSO, HCl | 1 : 6 : 6 | Water | Reflux | 16 | Not explicitly stated | Not explicitly stated |

Conclusion

The early synthesis of this compound has been successfully achieved through several effective iodination methods. The choice of method often depends on factors such as reagent availability, cost, and desired purity. The methods utilizing iodine/iodic acid and KI/KIO₃ demonstrate high yields and purities, making them robust choices for laboratory and potential scale-up synthesis. The DMSO-mediated method offers an alternative route, although further optimization may be required to compete with the other established protocols. This guide provides a foundational understanding of these critical synthetic transformations for professionals in the field of drug development and medicinal chemistry.

References

Molecular formula and weight of 5-Amino-2,4,6-triiodoisophthalic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 5-Amino-2,4,6-triiodoisophthalic acid, a compound of significant interest in medical imaging and pharmaceutical research.

Core Molecular and Physical Data

This compound is a synthetic organic compound characterized by a benzene (B151609) ring substituted with three iodine atoms, an amino group, and two carboxylic acid groups.[1] Its high iodine content makes it a valuable component in various applications, particularly as a precursor to non-ionic X-ray contrast agents.[2][3]

The fundamental properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₄I₃NO₄ | [1][2] |

| Molecular Weight | 558.84 g/mol | [2] |

| Appearance | Slightly yellowish brown or white powder | [2] |

| Melting Point | 265 - 270 °C | [2][3][4] |

| CAS Number | 35453-19-1 | [1][2] |

| Purity | ≥ 99% (HPLC) | [2] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the iodination of 5-aminoisophthalic acid.[3]

Materials:

-

5-aminoisophthalic acid (I)

-

Water

-

96% Sulfuric acid

-

Solid iodine

-

18.65% (w/v) aqueous iodic acid solution

Procedure:

-

In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in water (129.42 g).[3]

-

Adjust the pH of the solution to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).[3]

-

Add solid iodine (8.42 g, 33.2 mmol) to the mixture.[3]

-

Heat the mixture to 72 °C in an oil bath.[3]

-

Slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) via a syringe pump over 5.2 hours (addition rate of 3.8 mL/h).[3]

-

Continue the reaction at 72 °C for an additional hour.[3]

-

Cool the reaction mixture to room temperature and filter the resulting solid.[3]

-

Wash the solid with water and dry to obtain this compound as a pale pink solid.[3]

-

The product can be analyzed by HPLC to confirm its purity.[3]

Chemical Reactions and Applications

The presence of amino and carboxylic acid functional groups allows for a variety of chemical reactions, including:

-

Nucleophilic Substitution: The amino group can act as a nucleophile.[1]

-

Esterification: The carboxylic acid groups can react with alcohols to form esters.[1]

These reactive sites make it a versatile intermediate for the synthesis of more complex molecules, particularly non-ionic iodinated X-ray contrast agents.[3] It also finds use in the synthesis of specialized polymers and as a research tool in biochemical assays.[2]

Logical Relationship: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process described above.

Caption: Synthesis workflow for this compound.

References

Health and Safety Profile of 5-Amino-2,4,6-triiodoisophthalic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the health and safety information for 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate in the synthesis of non-ionic iodinated X-ray contrast agents.[1] The information is intended for researchers, scientists, and drug development professionals, summarizing available toxicological data, outlining experimental safety assessment protocols, and illustrating potential mechanisms of toxicity associated with iodinated compounds.

Chemical and Physical Properties

This compound is a beige to slightly yellowish-brown or white solid powder.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35453-19-1 | [3][4][5][6][7] |

| Molecular Formula | C₈H₄I₃NO₄ | [2][3][7] |

| Molecular Weight | 558.84 g/mol | [2][3][4] |

| Melting Point | 265-270 °C | [1][2][4][8] |

| Solubility | Poorly soluble in water; soluble in DMSO and Methanol.[9][10] | [9][10] |

| Appearance | White to gray to brown powder or crystals.[4] | [4] |

| Storage | Store at room temperature in a dry, dark place, and keep sealed.[10] | [10] |

Toxicological Profile and Hazard Identification

The toxicological data for this compound is limited. However, based on available Safety Data Sheets (SDS) and studies on related iodinated contrast agents, a general profile can be established.

GHS Classification

The substance is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[11] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[11] |

Quantitative Toxicological Data

The primary quantitative toxicological value found is the acute oral lethal dose (LD50).

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | [4] |

Experimental Protocols for Safety Assessment

Detailed experimental protocols are crucial for the safety assessment of any chemical substance. The following are standardized protocols based on OECD guidelines that are applicable for evaluating the toxicological endpoints identified for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[12]

Objective: To determine the oral toxicity of this compound and classify it according to the GHS.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[13]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

-

Dose Preparation: The test substance is typically administered in a suitable vehicle. Given its poor water solubility, a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) may be appropriate.

-

Administration: A single dose is administered by gavage to the animals. The volume should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.[12]

-

Stepwise Dosing Procedure: The test is conducted in a stepwise manner using a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for in vivo testing of skin sensitization potential.[7]

Objective: To determine if this compound can induce a skin sensitization response.

Methodology:

-

Test Animals: Female mice of a standard inbred strain (e.g., CBA/Ca or CBA/J) are used.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil 4:1). A minimum of three concentrations are prepared.

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, a radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously.[14] After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The stimulation index (SI) is calculated for each treatment group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[7]

Respiratory Sensitization Assessment in Guinea Pigs

There is no fully validated and universally accepted predictive test for respiratory sensitization. However, guinea pig models are commonly used for evaluation.[15]

Objective: To assess the potential of this compound to induce respiratory hypersensitivity.

Methodology:

-

Test Animals: Hartley strain guinea pigs are used.

-

Induction Phase: Sensitization can be induced through various routes, including intradermal injections with an adjuvant, topical application, or inhalation exposure. For an inhaled substance, a combination of intradermal injection and repeated inhalation exposure (e.g., 3 hours/day for 5 consecutive days) is often employed.[16]

-

Challenge Phase: After a rest period of approximately 2-3 weeks, animals are challenged with an aerosol of the test substance (or a conjugate of the substance with a protein like guinea pig serum albumin).[16]

-

Respiratory Response Monitoring: The respiratory patterns of the animals are monitored before, during, and after the challenge using a plethysmograph. Changes in respiratory rate and the presence of labored breathing are recorded.

-

Data Analysis: The respiratory response is analyzed to determine if there is a significant difference between the sensitized and control groups. An increase in respiratory rate or the onset of asthma-like symptoms in the sensitized animals upon challenge indicates a positive response.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, as a member of the iodinated contrast media class, its potential toxicities can be inferred from related compounds, particularly concerning renal toxicity and hypersensitivity reactions.

Iodinated Contrast-Induced Acute Kidney Injury (CI-AKI)

One of the most significant adverse effects of iodinated contrast agents is CI-AKI.[3] The proposed mechanisms involve a combination of direct tubular toxicity and renal vasoconstriction leading to medullary hypoxia.

Caption: Proposed mechanism of iodinated contrast-induced acute kidney injury (CI-AKI).

Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can be immediate or delayed.[8] While the exact mechanisms are not fully understood, both IgE-mediated and non-IgE-mediated pathways are proposed.[8]

Caption: Hypersensitivity reaction pathways for iodinated contrast agents.

Handling, Storage, and Disposal

Handling: Avoid contact with skin, eyes, and clothing.[4] Minimize dust generation and avoid breathing dust.[4] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a respirator if ventilation is inadequate.[3][6]

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4] Keep the container tightly closed.[4] The substance is reported to be moisture-sensitive.[6][7]

Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5] Follow all local and national regulations for waste disposal.

First Aid and Emergency Procedures

In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[3]

In case of skin contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[6]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

In case of ingestion: Rinse mouth. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][6]

Fire-fighting measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Conclusion

This compound is a chemical intermediate with identified hazards of respiratory and skin sensitization, as well as oral toxicity and irritation. While specific toxicological studies on this compound are limited, a comprehensive safety assessment can be guided by standardized protocols and knowledge of the broader class of iodinated contrast agents. Professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and disposal procedures. Further research is needed to fully elucidate the specific toxicological profile and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 8. dynamed.com [dynamed.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management | Semantic Scholar [semanticscholar.org]

- 11. ccjm.org [ccjm.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ecetoc.org [ecetoc.org]

- 16. Assessment of respiratory hypersensitivity in guinea pigs sensitized to toluene diisocyanate: improvements on analysis of respiratory response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Clarity: An In-depth Technical Guide to the Discovery and History of Tri-iodinated Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of X-ray imaging in 1895 by Wilhelm Conrad Roentgen revolutionized medicine, offering a previously unimaginable window into the human body. However, the initial technology was limited by the inherently low contrast between soft tissues. This spurred a century-long quest for substances that could safely enhance the visibility of organs, blood vessels, and other structures, leading to the development of radiocontrast agents. This technical guide provides a comprehensive overview of the discovery and history of tri-iodinated contrast agents, the cornerstone of modern radiographic imaging. We will delve into the pivotal chemical innovations, from early ionic monomers to the sophisticated non-ionic dimers of today, and provide detailed experimental context for their development and evaluation.

The Dawn of Iodinated Contrast: Early Developments

The journey towards effective contrast agents began with the observation that substances with high atomic numbers could attenuate X-rays more effectively than soft tissues.[1] Early explorations in the 1920s involved inorganic iodides like sodium iodide, but their high toxicity and osmolality limited their clinical utility.[2] A significant breakthrough came with the synthesis of organic iodine compounds, which offered a less toxic vehicle for delivering the radiopaque iodine atoms.

The foundational structure that would dominate the field for decades was the 2,4,6-tri-iodinated benzene (B151609) ring.[3] This structure provided a stable and efficient scaffold for carrying a high concentration of iodine, a critical factor for achieving adequate radiodensity.

The First Generation: High-Osmolality Ionic Monomers

The 1950s marked a pivotal era with the introduction of the first commercially successful tri-iodinated contrast agents. These were ionic monomers, meaning they consisted of a single tri-iodinated benzene ring with a carboxylic acid group that formed a salt with sodium or meglumine (B1676163) to ensure water solubility.[3]

Diatrizoate: A Landmark Achievement

Developed in the mid-1950s, diatrizoate (also known as amidotrizoate) became the gold standard for intravascular contrast agents for many years.[4][5] It offered significantly lower toxicity compared to its predecessors.

Experimental Protocols: Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid, the parent compound of diatrizoate salts, involves a multi-step process starting from 3,5-dinitrobenzoic acid.

Protocol 1: Synthesis of Diatrizoic Acid

-

Reduction of 3,5-Dinitrobenzoic Acid: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation.

-

Iodination: The 3,5-diaminobenzoic acid is then tri-iodinated. A common method involves the use of iodine monochloride (ICl) in an acidic medium.

-

Detailed Iodination Step: To a solution of 3,5-diaminobenzoic acid in aqueous hydrochloric acid, a solution of iodine monochloride is added dropwise with stirring. The reaction mixture is heated to facilitate the electrophilic substitution of iodine onto the benzene ring at the 2, 4, and 6 positions.

-

-

Acetylation: The amino groups at the 3 and 5 positions are subsequently acetylated using acetic anhydride (B1165640). This step is crucial for reducing the toxicity of the final compound.

-

Detailed Acetylation Step: The 3,5-diamino-2,4,6-triiodobenzoic acid is dissolved in a suitable solvent, and acetic anhydride is added. The reaction is typically heated to ensure complete acetylation of both amino groups.

-

-

Purification: The crude diatrizoic acid is then purified, often through recrystallization, to yield the final product.

Iothalamate: A Close Relative

Following the success of diatrizoate, iothalamic acid was developed and introduced in the 1960s.[6] It shares the same tri-iodinated benzoic acid core but differs in the side chain at the 5-position, featuring a methylcarbamoyl group instead of an acetamido group.

Experimental Protocols: Synthesis of Iothalamic Acid

The synthesis of iothalamic acid follows a similar pathway to that of diatrizoic acid, starting from 5-nitroisophthalic acid.

Protocol 2: Synthesis of Iothalamic Acid

-

Amidation: 5-nitroisophthalic acid is first converted to its mono-amide derivative by reaction with methylamine.

-

Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation.

-

Iodination: The resulting 5-amino-N-methylisophthalamide is tri-iodinated using iodine monochloride in a manner analogous to the diatrizoic acid synthesis.

-

Acetylation: The amino group at the 3-position is acetylated with acetic anhydride.

-

Purification: The final product, iothalamic acid, is purified by recrystallization.

While these high-osmolality contrast media (HOCM) were revolutionary, their high osmolality, often 5 to 8 times that of blood plasma, was responsible for a range of adverse effects, including pain on injection, heat sensation, and a higher risk of nephrotoxicity.[7]

The Quest for Lower Osmolality: The Second Generation

The drive to improve patient tolerance and safety led to the development of low-osmolality contrast media (LOCM) in the 1970s and 1980s. This was a paradigm shift in the field, spearheaded by the innovative work of the Swedish radiologist Torsten Almén. He hypothesized that reducing the number of particles in solution for a given number of iodine atoms would decrease the osmolality and, consequently, the adverse effects.

Metrizamide (B1676532): The First Non-Ionic Monomer

The first clinically successful LOCM was metrizamide, a non-ionic monomer. Instead of a carboxylic acid group for water solubility, metrizamide utilized hydrophilic glucose derivatives attached to the tri-iodinated benzene ring. This non-ionic nature meant that it did not dissociate in solution, effectively halving the osmolality compared to ionic monomers for the same iodine concentration.

Experimental Protocols: Synthesis of Metrizamide

The synthesis of metrizamide is a more complex process involving the coupling of a glucose derivative to the tri-iodinated aromatic core.

Protocol 3: Synthesis of Metrizamide

-

Preparation of the Glucosamine (B1671600) Derivative: 2-amino-2-deoxy-D-glucose is acetylated to protect its hydroxyl groups.

-

Coupling Reaction: The protected glucosamine derivative is then reacted with 3-amino-2,4,6-triiodobenzoyl chloride. This forms an amide linkage between the aromatic ring and the glucose moiety.

-

De-acetylation: The acetyl protecting groups on the glucose part of the molecule are then removed by hydrolysis to restore the hydrophilic hydroxyl groups.

-

Purification: The final metrizamide product is purified using chromatographic techniques.

While a significant advancement, metrizamide had limitations, including its instability in solution (requiring it to be supplied as a powder for reconstitution) and its relatively high cost.

The Rise of Modern Non-Ionic Monomers: Iohexol (B1672079) and Iopamidol (B1672082)

The challenges with metrizamide spurred further research, leading to the development of a new generation of stable, ready-to-use, non-ionic, low-osmolality monomers in the early 1980s. Iohexol and iopamidol emerged as the leading agents in this class and remain widely used today.[4] They achieve water solubility through the incorporation of multiple hydrophilic hydroxyl groups on their side chains.

Iohexol: A Workhorse of Modern Radiology

Iohexol, introduced in 1982, offered excellent stability, low osmolality, and a favorable safety profile.[8]

Experimental Protocols: Synthesis of Iohexol

The synthesis of iohexol is a multi-step process starting from 5-nitroisophthalic acid.

Protocol 4: Synthesis of Iohexol

-

Amidation: 5-nitroisophthalic acid is reacted with 3-amino-1,2-propanediol (B146019) to form the corresponding bis-amide.

-

Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation.

-

Iodination: The resulting 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is tri-iodinated with iodine monochloride.

-

Acetylation: The amino group at the 5-position is acetylated using acetic anhydride.

-

Alkylation: In the final key step, the nitrogen of the 5-acetamido group is alkylated with 3-chloro-1,2-propanediol (B139630) to introduce the third polyhydroxylated side chain.

-

Purification: The crude iohexol is purified through a series of crystallization and chromatographic steps to achieve the high purity required for clinical use.

The Third Generation: Iso-Osmolar Non-Ionic Dimers

The pursuit of even greater safety and patient comfort led to the development of the third generation of iodinated contrast agents: the iso-osmolar, non-ionic dimers. The first and most prominent example is iodixanol (B1672021).

Iodixanol: Achieving Iso-Osmolality

Iodixanol consists of two tri-iodinated benzene rings linked together. This dimeric structure provides six iodine atoms per molecule. Because it is non-ionic, it does not dissociate in solution, resulting in an osmolality that is approximately half that of the non-ionic monomers and very close to that of blood plasma (hence, "iso-osmolar").[9]

Experimental Protocols: Synthesis of Iodixanol

The synthesis of iodixanol involves the dimerization of a monomeric precursor.

Protocol 5: Synthesis of Iodixanol

-

Preparation of the Monomer Precursor: The synthesis starts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate also used in iohexol synthesis. This is acetylated to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

-

Dimerization: Two molecules of this monomer are then linked together. A common method involves using a linking agent such as epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581) under basic conditions. This creates the central 2-hydroxypropane bridge connecting the two tri-iodinated rings.

-

Purification: The purification of iodixanol is a critical and complex step, often involving multiple crystallizations and chromatographic separations to remove unreacted monomer and other byproducts.

Quantitative Data Summary

The evolution of tri-iodinated contrast agents has been marked by a significant improvement in their physicochemical properties, leading to enhanced safety and tolerability. The following tables summarize key quantitative data for some of the major agents discussed.

Table 1: Physicochemical Properties of Selected Tri-iodinated Contrast Agents

| Agent | Class | Ionicity | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) |

| Diatrizoate Meglumine/Sodium | Ionic Monomer | Ionic | ~370 | ~1500-2000 |

| Iothalamate Meglumine | Ionic Monomer | Ionic | ~400 | ~2000 |

| Metrizamide | Non-ionic Monomer | Non-ionic | ~300 | ~480 |

| Iohexol | Non-ionic Monomer | Non-ionic | 300 | ~672 |

| Iopamidol | Non-ionic Monomer | Non-ionic | 300 | ~616 |

| Iodixanol | Non-ionic Dimer | Non-ionic | 320 | ~290 |

Table 2: Acute Intravenous Toxicity (LD50) in Rodents

| Contrast Agent | Species | LD50 (g/kg) |

| Diatrizoate Sodium | Mouse | 14.0 |

| Diatrizoate Sodium | Rat | 11.4 |

| Iohexol | Mouse | >25 |

| Iohexol | Rat | >20 |

| Metrizamide | Mouse | >20 |

| Metrizamide | Rat | >20 |

Table 3: Renal Clearance and Elimination Half-Life

| Agent | Renal Clearance (mL/min/1.73m²) | Elimination Half-Life (hours) |

| Iohexol | ~120 | ~2 |

| Iodixanol | ~100 | ~2.1 |

| Iothalamate | Approximates GFR | ~1.5-2.0 |

Methodologies for Key Experiments

Experimental Protocol for LD50 Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a generalized protocol for its determination in rodents for contrast agents:

-

Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used. Animals are acclimatized to the laboratory conditions for at least one week.

-

Dose Preparation: The contrast agent is prepared in a suitable vehicle (e.g., sterile saline) at various concentrations.

-

Dose Administration: A series of graded doses of the contrast agent are administered intravenously to different groups of animals. A control group receives only the vehicle.

-

Observation: The animals are observed for a set period (typically 24-72 hours) for signs of toxicity and mortality.

-

Data Analysis: The number of deaths at each dose level is recorded, and the LD50 value is calculated using statistical methods such as the Probit or Logit analysis.

Experimental Protocol for Renal Clearance Measurement

The renal clearance of a contrast agent is a measure of the efficiency with which it is removed from the blood by the kidneys. It is often used as a surrogate marker for the glomerular filtration rate (GFR).

-

Subject Preparation: The subject is well-hydrated. A baseline blood sample is taken.

-

Contrast Agent Administration: A precise dose of the contrast agent (e.g., iohexol) is administered as an intravenous bolus.

-

Blood Sampling: A series of blood samples are drawn at timed intervals (e.g., 2, 3, 4, and 5 hours post-injection).

-

Urine Collection (Optional but more accurate for renal clearance): Timed urine collections are performed over the same period.

-

Analysis: The concentration of the contrast agent in the plasma and urine samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or X-ray fluorescence.

-

Calculation: Plasma clearance is calculated from the rate of decrease in plasma concentration over time. Renal clearance is calculated using the formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.

Experimental Protocol for Radiodensity Measurement

The radiodensity of a contrast agent is its ability to attenuate X-rays, which is quantified in Hounsfield Units (HU) on a CT scanner.

-

Phantom Preparation: A CT phantom, typically made of a water-equivalent material, is used. The phantom contains wells or inserts that can be filled with different solutions.

-

Contrast Agent Dilutions: The contrast agent is diluted to various clinically relevant iodine concentrations (e.g., 1, 2, 5, 10 mgI/mL) in saline or water.

-

Phantom Scanning: The wells of the phantom are filled with the different contrast agent dilutions and a control (saline or water). The phantom is then scanned using a clinical CT scanner with standardized settings (e.g., tube voltage, tube current, slice thickness).

-

Data Analysis: Regions of interest (ROIs) are drawn within each well on the resulting CT images, and the mean HU value for each concentration is measured. A calibration curve of HU versus iodine concentration is then generated.

Visualizing the Evolution

The progression from high-osmolality ionic monomers to iso-osmolar non-ionic dimers represents a clear and logical evolution in the design of tri-iodinated contrast agents. This can be visualized through a timeline of key discoveries and a diagram illustrating the changes in chemical structure.

Caption: A timeline illustrating the major milestones in the development of tri-iodinated contrast agents.

Caption: The chemical evolution of tri-iodinated contrast agents from ionic monomers to non-ionic dimers.

Caption: A generalized experimental workflow for the synthesis of tri-iodinated contrast agents.

Conclusion

The history of tri-iodinated contrast agents is a testament to the power of iterative chemical design in medicine. From the early, relatively toxic ionic compounds to the modern, highly tolerated iso-osmolar agents, each generation has brought significant improvements in patient safety and diagnostic efficacy. This evolution has been driven by a deep understanding of the relationship between chemical structure, physicochemical properties, and biological response. For researchers and drug development professionals, this history provides a valuable case study in rational drug design and highlights the ongoing importance of optimizing the safety and efficacy of diagnostic agents. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for further innovation in the field of medical imaging.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Plasma Iohexol Clearance for Assessing Residual Kidney Function in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years’ Experience in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized comparison of iodixanol and iohexol in adult intracranial computed tomography scanning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Model-Based Estimation of Iohexol Plasma Clearance for Pragmatic Renal Function Determination in the Renal Transplantation Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcpres.com [jcpres.com]

- 8. aapm.org [aapm.org]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Theoretical Insights into the Electronic Structure of 5-Amino-2,4,6-triiodoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) is a cornerstone molecule in the development of non-ionic X-ray contrast agents. Its efficacy and biocompatibility are intrinsically linked to its unique electronic structure, dominated by the interplay of electron-donating and electron-withdrawing groups on a benzene (B151609) ring, further influenced by the presence of heavy iodine atoms. This technical guide provides an in-depth exploration of the theoretical underpinnings of ATIIPA's electronic characteristics. While direct computational studies on ATIIPA are not extensively available in public literature, this paper synthesizes data from structural analogs and foundational principles of physical organic chemistry to present a robust theoretical framework. This guide covers key aspects of its electronic structure, including molecular orbital analysis, the influence of substituents, and the significant "iodine shielding effect." Detailed experimental protocols for characterization and structured data summaries are provided to facilitate further research and application in drug development.

Introduction

This compound is a synthetic organic compound with the molecular formula C₈H₄I₃NO₄.[1] It serves as a primary precursor for numerous iodinated contrast media used in medical imaging techniques like X-ray and computed tomography (CT).[1] The high electron density of the three iodine atoms is central to its function as a radiopaque agent.[2] However, the overall electronic environment of the molecule, dictated by the amino and carboxylic acid functional groups, governs its solubility, stability, and interaction with biological systems.[1] Understanding the electronic structure is therefore paramount for the rational design of new derivatives with improved properties.

Theoretical Framework of the Electronic Structure

The electronic properties of this compound are a product of the complex interplay between the aromatic π-system of the benzene ring and the electronic effects of its five substituents.

2.1. Substituent Effects on the Aromatic Ring

The benzene ring is substituted with an amino group (-NH₂), two carboxylic acid groups (-COOH), and three iodine atoms (-I). These groups modulate the electron density distribution within the ring through inductive and resonance effects.

-

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.

-

Carboxylic Acid Groups (-COOH): The carboxylic acid groups are electron-withdrawing groups through both resonance (-R effect) and induction (-I effect). The carbonyl group withdraws electron density from the ring.

-

Iodine Atoms (-I): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they also possess a weak electron-donating resonance effect (+R effect) due to the lone pairs of electrons. In the case of the bulky iodine atoms, steric effects also play a crucial role in the molecule's conformation and reactivity.

2.2. Molecular Orbital Analysis (A Theoretical Proposition)

A complete understanding of the electronic structure requires an analysis of the molecular orbitals (MOs). While specific DFT calculations for ATIIPA are not publicly available, a qualitative MO diagram can be conceptualized based on the principles of aromatic systems. The π-system of the benzene ring gives rise to six π molecular orbitals: three bonding (π₁, π₂, π₃) and three anti-bonding (π₄, π₅, π*₆). The six π-electrons from the benzene ring would occupy the three bonding molecular orbitals.[3][4]

The substituents' orbitals will interact with the benzene π-system. The nitrogen lone pair of the amino group will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxyl groups will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. The iodine atoms, with their valence p-orbitals, will also participate in the molecular orbital interactions.

2.3. The "Iodine Shielding Effect"

A significant feature of the electronic structure of highly iodinated aromatic compounds is the "iodine shielding effect." This steric and electronic phenomenon arises from the sheer size and electron density of the iodine atoms flanking other functional groups. In ATIIPA, the two carboxyl groups at positions 1 and 3 are sterically hindered by the adjacent iodine atoms at positions 2, 4, and 6. This steric hindrance can restrict the rotation of the carboxyl groups and influence their reactivity. Electronically, the dense electron clouds of the iodine atoms can repel nucleophilic attack on the carbonyl carbons of the carboxylic acids, rendering them less reactive.[5] This effect has been observed in similar molecules like diatrizoic acid.[5]

Quantitative Data Presentation

While a comprehensive set of theoretical calculations is not available, experimental data from various analytical techniques provide valuable quantitative insights into the electronic structure of ATIIPA and its derivatives.

Table 1: Selected NMR Spectroscopic Data for Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP)

| Atom | ¹H-NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C-NMR Chemical Shift (δ, ppm) in DMSO-d₆ |

| -NH₂ | 5.68 (s, 2H) | - |

| -COOCH₂CH₃ | 4.34 (q, 4H) | 62.58 |

| -COOCH₂CH₃ | 1.34 (t, 6H) | 14.28 |

| C²-I | - | 71.74 |

| C⁴,⁶-I | - | 79.93 |

| C¹,³-CO- | - | 146.93 |

| C⁵-NH₂ | - | 148.67 |

| -COOEt | - | 168.51 |

Data sourced from a study on derivatives of this compound.[5][6]

Table 2: Crystallographic Data for this compound monohydrate

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 9.214 (1) |

| b (Å) | 15.735 (2) |

| c (Å) | 18.816 (2) |

| V (ų) | 2728.0 (5) |

| Z | 8 |

Data obtained from single-crystal X-ray diffraction studies.[7]

Experimental Protocols

4.1. Single-Crystal X-ray Diffraction

This protocol provides a general methodology for obtaining the crystal structure of an organic compound like this compound.

Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Materials:

-

High-purity this compound

-

Crystallization solvents (e.g., methanol, acetonitrile, dimethylformamide)

-

Crystallization vials

-

Microscope

-

Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα)

-

Cryo-cooling system

-

Data processing and structure solution software (e.g., SHELX)

Procedure:

-

Crystallization:

-

Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[8]

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.[9] For slow evaporation, cover the vial with a perforated film and leave it undisturbed.

-

Monitor crystal growth periodically under a microscope.

-

-

Crystal Mounting:

-

Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces.

-

Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.[9]

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to the desired temperature (e.g., 100 K) using the cryo-cooling system to minimize thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to obtain the intensities and positions of the reflections.

-

Apply corrections for absorption, Lorentz, and polarization effects.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Locate and refine the positions of hydrogen atoms.

-

Validate the final crystal structure using crystallographic software.

-

Mandatory Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid: A Detailed Guide for Researchers

Application Notes & Protocols for the Synthesis of a Key Intermediate for X-Ray Contrast Agents

This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-2,4,6-triiodoisophthalic acid, a crucial intermediate in the manufacturing of non-ionic iodinated X-ray contrast agents.[1][2] The procedures outlined are intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

This compound is synthesized from 5-aminoisophthalic acid through an electrophilic iodination reaction. This process introduces three iodine atoms onto the benzene (B151609) ring, a key structural feature that imparts the desired radiopaque properties to the final contrast media.[2] The synthesis is typically carried out in an aqueous medium under acidic conditions, employing various iodinating agents. The choice of methodology can impact yield, purity, and overall process efficiency.

Summary of Synthetic Protocols

Several methods for the synthesis of this compound have been reported, each with distinct advantages. The following tables summarize the quantitative data from various experimental protocols, offering a comparative overview to aid in method selection.

Table 1: Synthesis of this compound using Iodine and Iodic Acid

| Parameter | Value | Reference |

| Starting Material | 5-Aminoisophthalic acid | [1][3] |

| Iodinating Agents | Solid Iodine (I₂) and aqueous Iodic Acid (HIO₃) solution | [1][3] |

| Solvent | Water | [1][3] |

| Acid | 96% Sulfuric Acid (to pH 1) | [1][3] |

| Reaction Temperature | 72 °C | [1][3] |

| Reaction Time | 6.2 hours | [1][3] |

| Product Appearance | Pale pink solid | [1][3] |

| Yield | 82.6% | [1][3] |

| Purity (by HPLC) | Meets analytical specifications for industrial production | [3] |

Table 2: Synthesis using Potassium Iodate

| Parameter | Value | Reference |

| Starting Material | 5-Aminoisophthalic acid | [3] |

| Iodinating Agent | Potassium Iodate (KIO₃) | [3] |

| Solvent | Purified Water | [3] |

| Reaction Temperature | 70-75 °C | [3] |

| Reaction Time | 5 hours | [3] |

| Quenching Agent | 20% (w/w) Sodium Hydrogen Sulfite solution | [3] |

| Product Appearance | Light brown solid | [3] |

| Yield | 95.3% | [3] |

| Purity (by HPLC) | >99.9% | [3] |

Table 3: Synthesis using an Iodide Salt and DMSO

| Parameter | Value | Reference |

| Starting Material | 5-Aminoisophthalic acid | [4] |

| Reagents | Sodium Iodide (NaI), Dimethyl Sulfoxide (DMSO) | [4] |

| Solvent | Water | [4] |

| Acid | Concentrated Hydrochloric Acid (HCl) | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 16 hours | [4] |

| Purification | Dissolved in 1M KOH and decolorized with activated carbon | [4] |

| Yield | Ideal yield reported | [4] |

Experimental Workflow

The general workflow for the synthesis of this compound from 5-aminoisophthalic acid involves several key stages, from initial reaction setup to final product isolation and purification.

References

Protocol for the Tri-iodination of 5-Aminoisophthalic Acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid, a key intermediate in the production of non-ionic X-ray contrast agents. The primary method described is the electrophilic iodination of 5-aminoisophthalic acid using molecular iodine in the presence of an oxidizing agent, a widely utilized and scalable method. Alternative iodinating systems are also discussed. This protocol includes comprehensive experimental procedures, quantitative data summaries, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

5-Aminoisophthalic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably as the core scaffold for many water-soluble, non-ionic iodinated X-ray contrast agents.[1] The tri-iodinated derivative, this compound, is the direct precursor to agents like Iopamidol and Iohexol. The process involves an electrophilic aromatic substitution reaction where three iodine atoms are introduced onto the benzene (B151609) ring, significantly increasing the molecule's radiopacity. Several methods have been developed for this transformation, often employing different sources of electrophilic iodine. This protocol will focus on the robust and high-yielding method utilizing molecular iodine and an oxidizing agent.

Iodination Methodologies

Several reagents and conditions have been successfully employed for the iodination of 5-aminoisophthalic acid. The choice of method can depend on factors such as scale, cost, and desired purity.

-

Iodine and Iodic Acid (I₂/HIO₃): This is a common and efficient method where iodic acid acts as an oxidizing agent to generate the electrophilic iodine species in situ. The reaction is typically carried out in an acidic aqueous medium.[2][3][4]

-